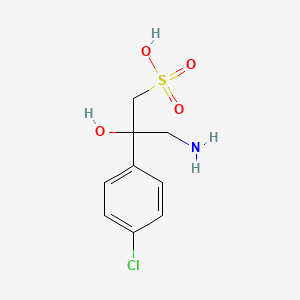

2-Hydroxysaclofen

概要

説明

2-ヒドロキシサクロフェンは、ガンマアミノ酪酸タイプB受容体アンタゴニストとしての役割で知られる化合物です。 これはサクロフェンのアナログであり、サクロフェンよりも強力であると報告されています 。 この化合物は、化学式C9H12ClNO4Sとモル質量265.71 g/molで特徴付けられます .

2. 製法

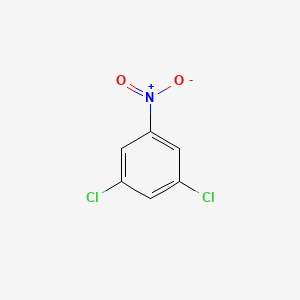

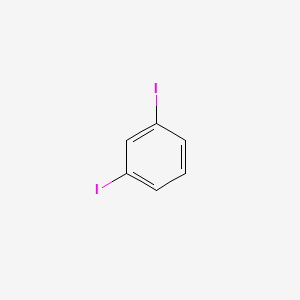

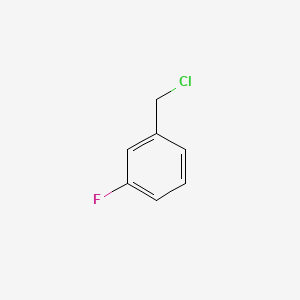

2-ヒドロキシサクロフェンの合成にはいくつかの段階があり、通常はベンゼン誘導体の塩素化から始まり、続いてスルホン化およびその後のアミノ化が行われます。 反応条件は、多くの場合、制御された温度と特定の触媒の使用を必要とし、目的の生成物を高純度で得る必要があります 。 工業生産方法では、収量と効率を最適化するために、大型反応器と連続フロープロセスが使用される場合があります .

準備方法

The synthesis of 2-Hydroxysaclofen involves several steps, typically starting with the chlorination of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

化学反応の分析

2-ヒドロキシサクロフェンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進することができます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与する場合があります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホン酸が生成されるのに対し、還元によりアミンが生成される可能性があります .

4. 科学研究への応用

2-ヒドロキシサクロフェンは、科学研究において幅広い用途があります。

化学: さまざまな有機合成反応で試薬として使用されます。

生物学: この化合物は、ガンマアミノ酪酸タイプB受容体に関連する研究に使用され、細胞シグナル伝達における役割を理解します。

科学的研究の応用

2-Hydroxysaclofen has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving gamma-aminobutyric acid type B receptors to understand their role in cellular signaling.

作用機序

2-ヒドロキシサクロフェンは、ガンマアミノ酪酸タイプB受容体に結合することにより効果を発揮し、受容体のS-エナンチオマーを選択的に標的とします。 この結合は受容体の活性を阻害し、神経伝達物質の放出やホルモン分泌の調節などのさまざまな生理学的効果をもたらします .

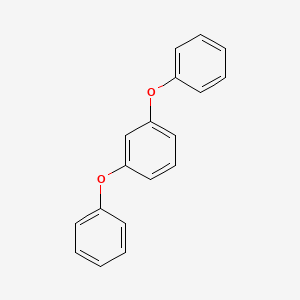

類似化合物との比較

2-ヒドロキシサクロフェンに似た化合物には以下が含まれます。

2-ヒドロキシサクロフェンは、より高い効力とガンマアミノ酪酸タイプB受容体のS-エナンチオマーへの選択的結合によりユニークであり、研究と潜在的な治療用途の両方において貴重なツールとなっています .

特性

IUPAC Name |

3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMZVIMANOCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922408 | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117354-64-0 | |

| Record name | 2-Hydroxysaclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxysaclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxysaclofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

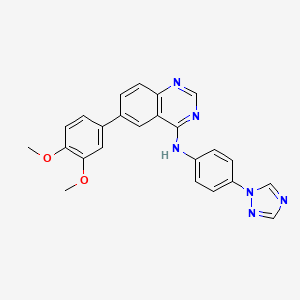

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

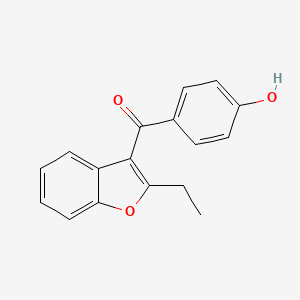

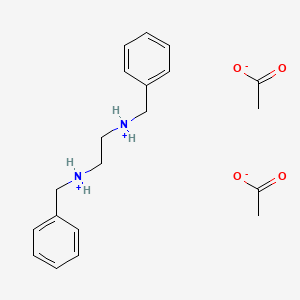

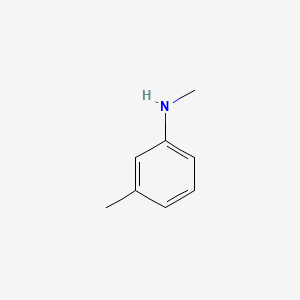

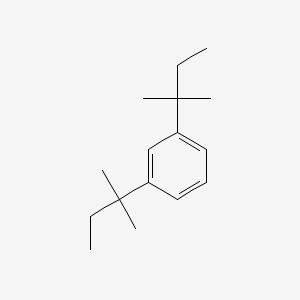

Feasible Synthetic Routes

Q1: What is the primary biological target of 2-Hydroxysaclofen?

A1: this compound acts as a potent antagonist of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , ] These receptors are metabotropic G protein-coupled receptors found throughout the central and peripheral nervous systems. [, ]

Q2: How does this compound interact with GABAB receptors?

A2: this compound competitively binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , ] This antagonistic action inhibits the downstream signaling cascade associated with GABAB receptor activation.

Q3: What are the downstream effects of this compound's antagonism of GABAB receptors?

A3: By blocking GABAB receptors, this compound prevents GABA-mediated inhibition of neuronal activity. [, , , , , ] This can lead to a variety of effects depending on the brain region and neuronal circuits involved. Some observed effects include:

- Increased neurotransmitter release: GABAB receptors typically inhibit the release of various neurotransmitters. This compound can increase the release of dopamine, acetylcholine, and glutamate in specific brain regions. [, , , ]

- Modulation of neuronal excitability: Blocking GABAB receptors can enhance neuronal excitability and potentially contribute to changes in behavioral responses. [, , , , ]

- Alterations in physiological processes: Studies have shown that this compound can influence various physiological processes, including blood pressure regulation, stress response, and pain perception. [, , ]

Q4: Are there any differences in the sensitivity of GABAB receptors to this compound across different brain regions?

A4: Research suggests that GABAB receptors in different brain regions may exhibit varying sensitivities to this compound. For instance, studies have reported differing effects of this compound on GABAB receptor-mediated responses in the hippocampus, thalamus, and ventrolateral medulla. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H13ClNO5S. It has a molecular weight of 293.73 g/mol.

Q6: How does the structure of this compound contribute to its GABAB receptor antagonism?

A6: The specific structural features of this compound, such as the presence of the hydroxyl group at the 2-position of the saclofen molecule, are crucial for its interaction with the GABAB receptor binding site and its antagonistic activity.

Q7: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?

A7: Yes, several studies have explored the SAR of this compound and its analogues. Modifications to the phenyl ring, the hydroxyl group, and the sulfonic acid moiety have been shown to influence its affinity for GABAB receptors and its antagonistic potency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。